3-(4-t-Butylphenyl)-5-methoxypyridine

Description

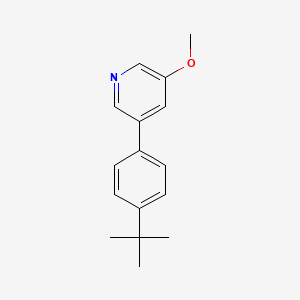

3-(4-t-Butylphenyl)-5-methoxypyridine (CAS: 1373232-37-1) is a pyridine derivative featuring a methoxy group at position 5 and a 4-tert-butylphenyl substituent at position 3. This compound is part of a broader class of substituted pyridines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(2,3)14-7-5-12(6-8-14)13-9-15(18-4)11-17-10-13/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEIYPWNXNQMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736421 | |

| Record name | 3-(4-tert-Butylphenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-37-1 | |

| Record name | Pyridine, 3-[4-(1,1-dimethylethyl)phenyl]-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-tert-Butylphenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-t-Butylphenyl)-5-methoxypyridine typically involves the reaction of 4-tert-butylphenylboronic acid with 5-bromo-3-methoxypyridine under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, the use of more robust and recyclable catalysts can help reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-t-Butylphenyl)-5-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

Substitution: Sodium hydride in dimethyl sulfoxide at elevated temperatures.

Major Products Formed

Oxidation: 3-(4-t-Butylphenyl)-5-hydroxypyridine.

Reduction: 3-(4-t-Butylphenyl)-5-methoxypiperidine.

Substitution: 3-(4-t-Butylphenyl)-5-alkoxypyridine.

Scientific Research Applications

3-(4-t-Butylphenyl)-5-methoxypyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(4-t-Butylphenyl)-5-methoxypyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Core

The following table summarizes key structural analogs and their distinguishing features:

Functional Group Influence on Properties

- Lipophilicity : The tert-butyl group in this compound increases logP compared to its chloro-substituted analog (3-(4-Chlorophenyl)-5-methoxypyridine), which may improve blood-brain barrier penetration .

- Reactivity : Carbamate derivatives (e.g., tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate) introduce sites for further functionalization, such as Suzuki-Miyaura coupling via the iodide group .

- Acidity/Basicity : Replacement of methoxy with a carboxylic acid group (e.g., 5-(4-t-Butylphenyl)nicotinic acid) shifts the compound’s pH-dependent solubility and metal-binding capacity .

Biological Activity

3-(4-t-Butylphenyl)-5-methoxypyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article presents a detailed analysis of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a t-butylphenyl group and a methoxy group. Its structure can be represented as follows:

Key Features:

- Molecular Weight: 229.32 g/mol

- Solubility: Moderate solubility in organic solvents, enhancing its potential for biological applications.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Antimicrobial Activity: The compound has shown inhibitory effects against a range of bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells by activating apoptotic pathways. This includes the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Antimicrobial Activity

A study examining the antimicrobial properties of this compound revealed significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HCT116 and SW480) demonstrated that the compound induces apoptosis in a dose-dependent manner. The following table summarizes the findings:

| Concentration (µg/mL) | Apoptosis Rate (%) |

|---|---|

| 0 | 5 |

| 5 | 25 |

| 10 | 45 |

| 15 | 67 |

The compound's mechanism involves the activation of death receptors and modulation of key signaling pathways, including NF-κB and STAT3.

Case Studies

- Study on Antimicrobial Efficacy: A research project conducted by investigated the compound's effects on multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics.

- Cancer Cell Apoptosis Induction: A study published in the Journal of Medicinal Chemistry demonstrated that treatment with varying concentrations of the compound led to increased expression of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) while decreasing anti-apoptotic Bcl-2 levels in colon cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile suggests that the presence of the t-butyl group enhances lipophilicity, which may improve absorption and distribution within biological systems. Additionally, studies indicate potential metabolic pathways involving cytochrome P450 enzymes, which could affect the drug's efficacy and safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.